Bromo-PEG4-azide is a PEG derivative containing a bromide group and a terminal azide. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage.
Chemical Reactions Analysis
Bromine Reactivity: The bromine atom readily undergoes nucleophilic substitution reactions with various nucleophiles, such as thiols [, ], amines, or azides. This reaction allows for the attachment of a diverse range of molecules containing these functional groups.
Azide Reactivity: The azide group participates in CuAAC reactions with alkynes to form stable triazole linkages. This reaction is highly chemoselective, bioorthogonal, and proceeds under mild conditions, making it ideal for bioconjugation and surface modification applications. [, , ]
Applications
Bioconjugation: It can be used to link biomolecules, such as proteins, antibodies, or peptides, to other molecules or surfaces. [] The orthogonal reactivity allows for sequential conjugation, first through the bromine atom and then the azide group.
Surface Modification: The molecule can be used to introduce functional groups onto various surfaces, such as polymers, nanoparticles, or biomaterials. [, , ] For example, attaching it to a surface via the bromine atom followed by a CuAAC reaction with an azide-modified biomolecule enables the creation of functionalized biomaterials.
Related Compounds
Azide-functionalized bromoarylaldehydes
Compound Description: This class of compounds features an arylaldehyde core with both an azide group and a bromine atom as substituents. The specific examples discussed in [] include ortho- and para-bromo-substituted benzaldehydes, as well as an azide-functionalized fluorene derivative. These compounds are designed to serve as versatile building blocks for the creation of complex molecules via click chemistry.
Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate
Compound Description: Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate (PBiB) is a commonly used initiator in Atom Transfer Radical Polymerization (ATRP) []. This molecule features a terminal alkyne group and a bromine atom, enabling its use in the synthesis of polymers with defined chain-end functionalities.
1-Azido-2-bromo-1,1,2,2-tetrafluoroethane
Compound Description: This compound is a versatile building block for introducing fluoroalkyl groups into organic molecules []. The structure contains both an azide group and a bromine atom, allowing for diverse chemical transformations.
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Compound Description: This compound serves as a valuable precursor in the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles []. The bromine atom in this molecule plays a crucial role, enabling its conversion into an azide group, which then participates in click chemistry reactions to construct the desired triazole ring.
2-Bromo-3-hydroxypropionic acid
Compound Description: This brominated analog of lactic acid is used in the synthesis of brominated poly(lactic acid) (PLB) and poly(lactic acid-co-glycolic acid) (PLGB) []. The bromine atom serves as a site for further functionalization, allowing for the incorporation of various groups into the polymer backbone.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brincidofovir is a hydroxypyrimidine. Brincidofovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of smallpox in adults and children, including newborn infants. (Smallpox is a disease caused by the variola virus, a member of the orthopoxvirus group of viruses. Since 1980, smallpox has been considered eradicated worldwide.) Although brincidofovir is FDA-approved only for smallpox treatment, it may also be used to treat another type of orthopoxvirus infection called mpox. Brincidofovir may be obtained for mpox treatment through a request by a physician to FDA. (This type of request is known as an emergency expanded access request or emergency IND request.) Mpox can be an opportunistic infection (OI) of HIV.
Brincidofovir is an oral antiviral drug used in the treatment of human smallpox infections. It is a lipid conjugate pro-drug of the acyclic nucleotide analogue [cidofovir] - this lipid conjugate improves drug delivery to the target cells and significantly reduces the nephrotoxicity typically associated with cidofovir therapy. Due to its formulation as a pro-drug brincidofovir also carries a greater bioavailability than cidofovir, allowing for oral administration rather than intravenous. Cidofovir itself has broad antiviral activity against several DNA viruses, resulting in brincidofovir being investigated for the prevention and treatment of cytomegalovirus (CMV), BK Virus (BKV), adenoviruses (AdV), and Epstein-Barr virus (EBV), amongst others. Brincidofovir, developed by Chimerix under the brand name Tembexa, was approved by the FDA for the treatment of smallpox infection in June 2021. As smallpox has been eradicated, the efficacy of Tembexa was assessed in animals infected with viruses closely related to variola. The approval was granted under the agency’s Animal Rule, which allows for a drug to be approved based on the results of well-controlled animal studies when human trials would be unethical or infeasible. Brincidofovir is an orally available antiviral agent with activity against smallpox and several other DNA viruses that is currently approved for use against smallpox virus (variola) infection in humans and has been given emergency use authorization for treatment of monkeypox (now renamed “mpox”) infection. Brincidofovir therapy has been linked to a low rate of serum aminotransferase elevations during therapy, but has not been implicated in instances of clinically apparent liver injury. Brincidofovir is an alkoxyalkyl ester prodrug containing the synthetic, acyclic nucleoside monophosphate analog cidofovir linked, through its phosphonate group, to a lipid, 3-hexadecyloxy-1-propanol, with antiviral activity against double-stranded DNA viruses. Upon oral administration, brincidofovir crosses the intestinal wall and penetrates target viral-infected cells before being cleaved to the free antiviral agent cidofovir. In turn, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. Compared to cidofovir, which is given intravenously, hexadecyloxypropyl-cidofovir shows better oral bioavailability, less toxicity and enhanced cellular penetration.
Brilliant Blue G is used in an ophthalmic solution for staining the internal limiting membrane (ILM) of the eye during ophthalmic procedures. This membrane is thin and translucent, making it difficult to identify during eye surgeries that require high levels of visual accuracy. Brilliant blue G, like its name, imparts a vibrant blue color, facilitating identification of the ILM. It was approved by the FDA for ophthalmic use on December 20, 2019.
Brivaracetam is a non-proteinogenic amino acid derivative that is butanamide in which the pro-S hydrogen at position 2 is replaced by a (4R)-2-oxo-4-propylpyrrolidin-1-yl. Used for treatment of partial onset seizures related to epilepsy. It has a role as an anticonvulsant. It is a gamma-lactam and a non-proteinogenic amino acid derivative. It is functionally related to a L-alpha-aminobutyric acid. Brivaracetam is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance. Brivaracetam is a racetam derivative of levetiracetam used in the treatment of partial-onset seizures. Brivaracetam binds SV2A with 20 times higher affinity than levetiracetam. It is available under the brand name Briviact made by UCB. Briviact received FDA approval on February 19, 2016. The mechanism of action of brivaracetam is as an Epoxide Hydrolase Inhibitor. Brivaracetam is a relatively unique anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. Brivaracetam has been linked to rare instances of serum aminotransferase and alkaline phosphatase elevations during treatment and is suspected of causing rare cases of clinically apparent drug induced liver disease. Brivaracetam is an orally bioavailable levetiracetam derivative, with anticonvulsant activity. Although the exact mechanism through which brivaracetam exerts its effects is not fully known, this agent targets and binds to synaptic vesicle protein 2A (SV2A) in the brain. This prevents synaptic vesicle exocytosis and the synaptic release of certain, as of yet not fully known, excitatory neurotransmitters. This may inhibit impulse conduction across synapses, decrease neuronal (hyper-)excitability, and may modulate epileptogenesis. SV2A, a membrane glycoprotein present in neuronal synaptic vesicles, plays a key role in action potential-induced neurotransmitter release in the brain.